3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple stepsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains .
Scientific Research Applications
3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and dipole interactions with biological molecules, leading to various biological effects. The specific pathways involved depend on the compound’s structure and the nature of its interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Voriconazole: Another triazole antifungal with a comparable mechanism of action.
Anastrozole: A triazole-based aromatase inhibitor used in cancer treatment.
Uniqueness
3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole is unique due to its specific combination of a triazole ring and an indole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H25FN4S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
3-[5-[(3-fluorophenyl)methylsulfanyl]-4-hexyl-1,2,4-triazol-3-yl]-1H-indole |
InChI |
InChI=1S/C23H25FN4S/c1-2-3-4-7-13-28-22(20-15-25-21-12-6-5-11-19(20)21)26-27-23(28)29-16-17-9-8-10-18(24)14-17/h5-6,8-12,14-15,25H,2-4,7,13,16H2,1H3 |
InChI Key |
AECPXJGDGKVPGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.